molecular formula C12H11NO3 B8632886 2-hydroxy-2-(4-pyrrol-1-ylphenyl)acetic acid

2-hydroxy-2-(4-pyrrol-1-ylphenyl)acetic acid

Cat. No. B8632886
M. Wt: 217.22 g/mol
InChI Key: QNRIEZDCMAHCMJ-UHFFFAOYSA-N
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Patent
US04233452

Procedure details

A mixture of ethyl 4-(1-pyrrolyl)phenylglycolate (0.49 g., 0.002 mole), ethanol (10 ml), dioxane (1.2 ml) and 2 M aqueous KOH (1.5 ml) was stirred at 27° C. for 3 hrs., and then evaporated to dryness. The residue was dissolved in H2O. The solution was acidified with acetic acid and extracted with ethyl acetate (3×15 ml). The combined extracts after washing with H2O and drying (MgSO4), evaporation and recrystallization of the residue from H2O gave 0.19 g (44%) of 4-(1-pyrrolyl)phenylglycolic acid, m.p. 168°-168.5° C.
Name
ethyl 4-(1-pyrrolyl)phenylglycolate
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[CH:11]=[CH:10][C:9]([CH:12]([OH:18])[C:13]([O:15]CC)=[O:14])=[CH:8][CH:7]=2)[CH:5]=[CH:4][CH:3]=[CH:2]1.C(O)C.[OH-].[K+]>O1CCOCC1>[N:1]1([C:6]2[CH:7]=[CH:8][C:9]([CH:12]([OH:18])[C:13]([OH:15])=[O:14])=[CH:10][CH:11]=2)[CH:2]=[CH:3][CH:4]=[CH:5]1 |f:2.3|

Inputs

Step One
Name
ethyl 4-(1-pyrrolyl)phenylglycolate
Quantity
0.49 g
Type
reactant
Smiles
N1(C=CC=C1)C1=CC=C(C=C1)C(C(=O)OCC)O
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
1.5 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1.2 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27 °C
Stirring
Type
CUSTOM
Details
was stirred at 27° C. for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
, and then evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×15 ml)
WASH
Type
WASH
Details
The combined extracts after washing with H2O
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
(MgSO4), evaporation and recrystallization of the residue from H2O

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1(C=CC=C1)C1=CC=C(C=C1)C(C(=O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.19 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 43.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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